molecular formula C13H13N3O4 B8812930 Methyl 4-nitro-1-phenethyl-1H-pyrazole-3-carboxylate

Methyl 4-nitro-1-phenethyl-1H-pyrazole-3-carboxylate

Cat. No. B8812930
M. Wt: 275.26 g/mol
InChI Key: CJIZHMRAXVRTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-nitro-1-phenethyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-nitro-1-phenethyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-nitro-1-phenethyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-nitro-1-phenethyl-1H-pyrazole-3-carboxylate

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 4-nitro-1-(2-phenylethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-20-13(17)12-11(16(18)19)9-15(14-12)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

CJIZHMRAXVRTNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

430 mg (2.5 mM) of 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 4 ml of N,N-dimethylformamide, to which 0.41 ml (3 mM) of (2-bromoethyl)benzene and 1.6 g (5.0 mM) of cesium carbonate were added dropwise, and the mixture was stirred under a nitrogen atmosphere for a day. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=5:1), to obtain 506 mg (65.5%) of the title compound and 218 mg (31.2%) of the compound of Preparative Example 10.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65.5%
Yield
31.2%

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